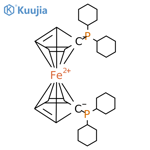- Synthesis and electrochemistry of late transition metal complexes containing 1,1'-bis(dicyclohexylphosphino)ferrocene (dcpf). The x-ray structure of [PdCl2(dcpf)] and Buchwald-Hartwig catalysis using [PdCl2(bisphosphinometallocene)] precursors, Journal of Organometallic Chemistry, 2006, 691(23), 4890-4900
Cas no 917511-90-1 (Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II))
![Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II) structure](https://ja.kuujia.com/scimg/cas/917511-90-1x500.png)
917511-90-1 structure
商品名:Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II)
CAS番号:917511-90-1
MF:C34H52Cl2FeP2Pd
メガワット:755.895209312439
MDL:MFCD28411660
CID:850517
PubChem ID:329762337
Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II) 化学的及び物理的性質
名前と識別子
-
- 1,1μ-Bis(di-cyclohexylphosphino)ferrocene palladium dichloride
- Nickel(II)broMide,diMethoxyethan
- [1,1'-Bis(di-cyclohexylphosphino)ferrocene]dichloropalladium(II)
- Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II), dichloromethane adduct
- Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium (II)
- [1,1′-Bis(di-cyclohexylphosphino)ferrocene]dichloropalladium(II)
- PdCl2(dcypf)
- Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II)
- SC10467
- ST24048871
- Dichloro [1,1\\'-bis(dicyclohexylphosphino) ferrocene]palladium(II)
- Palladium, [1,1'-bis(dicyclohexylphosphino-kappaP)ferrocene]dichloro-, (SP-4-2)-
- 1,1'-BIS(DI-CYCLOHEXYLPHOSPHINO)FERROCENE PALLADIUM DICHLORIDE;DICHLORO[1,1'-BIS(DICYCLOHEXYLPHOSPHINO)FERROCENE]PALLADIUM(II), DICHLOROMETHANE ADDUCT;PDCL2(DCYPF
- (SP-4-2)-[1,1′-Bis(dicyclohexylphosphino-κP)ferrocene]dichloropalladium (ACI)
- Pd(dcpf)Cl2
- Dichloro[1,1'-bis(dicyclohexylphosphiNA)ferrocene]palladiuM (II)
- Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladiuM(II), dichloroMethane adduct,98%
- PalladiuM, [1,1'-bis(dicyclohexylphosphino-κP)ferrocene]dichloro-, (SP-4-2)-
- Dichloro [1,1'-bis(dicyclohexy
- Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II), dichloromethane adduct, 99%
-
- MDL: MFCD28411660
- インチ: 1S/2C17H26P.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;/h2*7-8,13-16H,1-6,9-12H2;2*1H;;/q;;;;;+2/p-2
- InChIKey: HRAMBTUEZQOQRK-UHFFFAOYSA-L
- ほほえんだ: [CH]1[CH][CH][CH][C]1P(C1CCCCC1)C1CCCCC1.[CH]1[CH][CH][CH][C]1P(C1CCCCC1)C1CCCCC1.[Pd](Cl)Cl.[Fe] |^1:0,1,2,3,4,18,19,20,21,22|
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 40
- 回転可能化学結合数: 6
- 複雑さ: 217
- トポロジー分子極性表面積: 0
じっけんとくせい
- 色と性状: No data available
- ゆうかいてん: 294-300 °C
- ふってん: No data available
- PSA: 27.18000
- LogP: 11.79670
Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II) セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:−20°C
Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B36720-250mg |
[1,1′-Bis(di-cyclohexylphosphino)ferrocene]dichloropalladium(II) |
917511-90-1 | 98% | 250mg |
¥54.0 | 2024-07-18 | |
| Ambeed | A152586-250mg |
[1,1′-Bis(di-cyclohexylphosphino)ferrocene]dichloropalladium(II) |
917511-90-1 | 98+% | 250mg |
$11.0 | 2025-02-26 | |
| Chemenu | CM102818-10g |
Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II), dichloromethane adduct |
917511-90-1 | 95% | 10g |
$505 | 2021-06-15 | |
| ChemScence | CS-0031984-5g |
[1,1'-Bis(di-cyclohexylphosphino)ferrocene]dichloropalladium(II) |
917511-90-1 | ≥98.0% | 5g |
$500.0 | 2021-09-02 | |
| eNovation Chemicals LLC | D916171-5g |
[1,1'-Bis(dicyclohexylphosphino)ferrocene]dichloropalladium(II) |
917511-90-1 | 98% | 5g |
$125 | 2024-07-20 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-TJ073-500mg |
Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II) |
917511-90-1 | 98% | 500mg |
420.0CNY | 2021-08-04 | |
| Chemenu | CM102818-5g |
Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II), dichloromethane adduct |
917511-90-1 | 95% | 5g |
$281 | 2021-06-15 | |
| Ambeed | A152586-1g |
[1,1′-Bis(di-cyclohexylphosphino)ferrocene]dichloropalladium(II) |
917511-90-1 | 98+% | 1g |
$29.0 | 2025-02-26 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B804044-1g |
[1,1'-Bis(di-cyclohexylphosphino)ferrocene]dichloropalladium(II) |
917511-90-1 | 98% | 1g |
572.00 | 2021-05-17 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001731-1g |
Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II) |
917511-90-1 | 98% | 1g |
¥274 | 2024-05-21 |
Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II) 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Bis(benzonitrile)dichloropalladium Solvents: Dichloromethane ; 2 h, rt
リファレンス
Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II) Raw materials
Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II) Preparation Products
Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II) 関連文献
-
1. Continuous stirred-tank reactor cascade platform for self-optimization of reactions involving solidsKakasaheb Y. Nandiwale,Travis Hart,Andrew F. Zahrt,Anirudh M. K. Nambiar,Prajwal T. Mahesh,Yiming Mo,María José Nieves-Remacha,Martin D. Johnson,Pablo García-Losada,Carlos Mateos,Juan A. Rincón,Klavs F. Jensen React. Chem. Eng. 2022 7 1315
917511-90-1 (Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II)) 関連製品
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:917511-90-1)Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II)

清らかである:99%
はかる:25g
価格 ($):363.0
atkchemica
(CAS:917511-90-1)Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II)

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ
